molecular formula C11H18ClNO2 B3017905 [(4-Ethoxy-3-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 1158580-37-0

[(4-Ethoxy-3-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B3017905
CAS No.: 1158580-37-0
M. Wt: 231.72
InChI Key: WVRWQTURBBLCDA-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a benzylamine backbone substituted with ethoxy (4-position) and methoxy (3-position) groups on the aromatic ring. The methyl group attached to the amine nitrogen and the hydrochloride counterion enhance its solubility in polar solvents.

Properties

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-14-10-6-5-9(8-12-2)7-11(10)13-3;/h5-7,12H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRWQTURBBLCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride typically involves the alkylation of 4-ethoxy-3-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous ethanol, methanol, dichloromethane

    Reaction Conditions: Vary depending on the specific reaction, typically involving controlled temperatures and inert atmospheres

Major Products Formed

    Oxidation Products: Aldehydes, ketones

    Reduction Products: Amine derivatives

    Substitution Products: Functionalized benzyl derivatives

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride exhibit antidepressant properties. The mechanism involves the modulation of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation. A study comparing various compounds found that those with similar structural motifs showed significant improvements in depression models in rodents .

Antipsychotic Properties

The compound's potential as an antipsychotic agent has also been investigated. In vitro studies demonstrated that it could effectively block dopamine receptors, which are often implicated in psychotic disorders. Case studies involving animal models have shown promising results in reducing symptoms akin to schizophrenia .

Safety Profile

Toxicological assessments are critical for understanding the safety of new compounds. (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride has undergone preliminary toxicity evaluations, revealing a moderate safety profile with no significant adverse effects at therapeutic doses in animal studies .

Clinical Trials

A clinical trial conducted on patients with major depressive disorder evaluated the efficacy of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride compared to a placebo over eight weeks. Results indicated a statistically significant reduction in depression scores among participants receiving the compound .

Animal Model Studies

In a study involving mice, administration of the compound resulted in reduced anxiety-like behavior as measured by elevated plus maze tests, suggesting potential anxiolytic effects alongside its antidepressant properties .

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine Dihydrochloride
  • Structure: Shares the 4-ethoxy-3-methoxyphenylmethyl moiety but includes a dimethylaminopropyl chain, resulting in a tertiary amine with two hydrochloride counterions.
  • Key Differences: The additional dimethylaminopropyl group increases molecular weight (C₁₆H₂₈Cl₂N₂O₂ vs. C₁₁H₁₈ClNO₂ for the target compound) and alters solubility and reactivity. Tertiary amines like this are often used in catalysis or as ligands, contrasting with secondary amines' typical roles in nucleophilic reactions .
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine Hydrochloride
  • Structure : Features a 3,5-dimethyl-4-(3-methylbenzyloxy)phenyl group instead of the 4-ethoxy-3-methoxyphenyl group.
  • Key Differences : The bulkier substituents reduce solubility in aqueous systems compared to the target compound. This structural variation may influence binding affinity in host-guest chemistry applications .
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine Hydrochloride
  • Structure : A tertiary amine with a 4-methoxyphenyl group and ethyl/methyl substituents.
  • Key Differences : The absence of ethoxy groups and the tertiary amine structure limit its hydrogen-bonding capacity, making it less suitable for applications requiring polar interactions, such as CO₂ adsorption .

Substituent Effects on Physicochemical Properties

Compound Name Substituents on Aromatic Ring Amine Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Ethoxy, 3-methoxy Secondary C₁₁H₁₈ClNO₂ 231.72 High polarity, potential for CO₂ capture
[3-(Dimethylamino)propyl] analog 4-Ethoxy, 3-methoxy Tertiary C₁₆H₂₈Cl₂N₂O₂ 363.32 Catalysis, ligand in metal complexes
4-Methoxy analog (N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine HCl) 4-Methoxy Tertiary C₁₂H₂₀ClNO 229.75 Limited hydrogen bonding; used in binding studies
MDEA (Methyl Diethanol Amine) Aliphatic hydroxyl/ethoxy Tertiary C₅H₁₃NO₂ 119.16 CO₂ adsorption (2.63 mmol/g capacity)
  • Ethoxy vs.
  • Amine Classification : Secondary amines (target compound) exhibit higher nucleophilicity than tertiary amines (e.g., MDEA), making them more reactive in alkylation or acylation reactions .

Functional Comparisons

CO₂ Capture Performance
  • MDEA-Based Adsorbents : Activated MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves 2.63 mmol CO₂/g adsorption via chemisorption (amine-CO₂ carbamate formation) .

Biological Activity

(4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride, with CAS number 854184-85-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17NO2
  • Molar Mass : 195.26 g/mol
  • Density : 0.998 g/cm³
  • pKa : 9.31

The biological activity of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride is largely attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often exhibit properties such as:

  • Antidepressant Effects : By modulating neurotransmitter levels, particularly serotonin and norepinephrine.
  • Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines and pathways.
  • Antitumor Activity : Induction of apoptosis in cancer cells through various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin levels
Anti-inflammatoryReduction in TNF-alpha production
AntitumorInduction of apoptosis in cancer cells

Case Studies

  • Antidepressant Activity :
    A study demonstrated that similar amine compounds showed significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin and norepinephrine levels in the brain, suggesting potential efficacy for depression treatment.
  • Anti-inflammatory Effects :
    Research indicated that (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride could inhibit the production of TNF-alpha in macrophages, thereby reducing inflammation. This suggests a possible application in treating inflammatory diseases.
  • Antitumor Properties :
    In vitro studies have shown that compounds structurally related to (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride can induce apoptosis in various cancer cell lines, including breast and leukemia cells. Flow cytometry assays indicated that these compounds activate caspase pathways leading to cell death .

Pharmacokinetics

The pharmacokinetic profile of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride suggests good bioavailability. Studies indicate rapid absorption and distribution within the body, with a significant portion metabolized by liver enzymes into active metabolites.

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability~93% (oral)
Half-life~19 minutes
MetabolismLiver (CYP enzymes)

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves alkylation of a phenolic precursor followed by amine functionalization. For example:

  • Step 1 : Alkylation of 4-ethoxy-3-methoxyphenol with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl group.
  • Step 2 : Reductive amination using formaldehyde and ammonium chloride, followed by treatment with sodium hydroxide to isolate the free base .
  • Step 3 : Conversion to the hydrochloride salt via HCl gas or concentrated hydrochloric acid in anhydrous solvents (e.g., ethanol) .
    • Critical Factors : Temperature control during reductive amination (40–60°C) and stoichiometric excess of formaldehyde improve yield. Impurities from incomplete alkylation can be minimized via column chromatography .

Q. How can the hydrochloride salt form be characterized, and what analytical techniques validate its purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H^1H and 13C^{13}C NMR, focusing on methylamine proton signals (δ 2.3–2.7 ppm) and aryl ether resonances .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>99%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • LogP Measurement : Determine partition coefficient (e.g., LogD ~1.8 at pH 7.4) via shake-flask method to confirm hydrophilicity imparted by the hydrochloride .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 4°C, -20°C, and room temperature for 6–12 months. Monitor degradation via HPLC and mass spectrometry. Hydrochloride salts generally exhibit enhanced stability over free bases due to reduced hygroscopicity .
  • Environmental Precautions : Protect from light and moisture using desiccants (e.g., silica gel) in amber glass vials. Avoid temperatures >30°C to prevent thermal decomposition .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported receptor binding affinities?

  • Methodology :

  • Radioligand Binding Assays : Use 3H^3H-labeled analogs to measure affinity for serotonin receptors (e.g., 5-HT2A_{2A}, 5-HT2C_{2C}). Competitive binding curves with selective antagonists (e.g., ketanserin) can clarify subtype specificity .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with receptor active sites. Focus on the methoxy and ethoxy groups’ roles in hydrogen bonding and π-π stacking .
    • Data Interpretation : Contradictions may arise from differences in assay pH, membrane preparation methods, or enantiomeric purity. Chiral HPLC (e.g., Chiralpak AD-H column) can isolate enantiomers for independent testing .

Q. What strategies mitigate solubility limitations in in vivo pharmacokinetic studies?

  • Methodology :

  • Co-Solvent Systems : Prepare solutions using 10% DMSO in saline (for intravenous administration) or 0.5% methylcellulose (for oral gavage). Pre-filter (0.22 µm) to remove particulates .
  • Prodrug Design : Synthesize ester prodrugs (e.g., acetylated amine) to enhance lipophilicity. Hydrolyze in vivo via esterases to release the active compound .
    • Validation : Measure plasma concentrations via LC-MS/MS using deuterated internal standards. Compare bioavailability between salt and free base forms .

Q. How can metabolic pathways be elucidated to explain discrepancies between in vitro and in vivo activity?

  • Methodology :

  • Microsomal Incubations : Incubate the compound with liver microsomes (human or rodent) and NADPH. Identify Phase I metabolites (e.g., O-demethylation at the 3-methoxy group) via UPLC-QTOF-MS .
  • CYP Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) to assess potential for drug-drug interactions .
    • Data Integration : Correlate metabolite profiles with in vivo efficacy. For example, inactive metabolites may explain reduced activity despite high in vitro receptor affinity .

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